N-(2-bromo-4,5-dimethylphenyl)acetamide
CAS No.: 22364-28-9
Cat. No.: VC21293598
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22364-28-9 |
|---|---|
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | N-(2-bromo-4,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
| Standard InChI Key | SUNBHBXAMLHMAE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)Br)NC(=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)Br)NC(=O)C |
Introduction
Chemical Identity and Structure
Basic Information
N-(2-Bromo-4,5-dimethylphenyl)acetamide is an organic compound characterized by a bromine-substituted dimethylphenyl group connected to an acetamide moiety. The molecular structure consists of a phenyl ring with bromine at position 2, methyl groups at positions 4 and 5, and an acetamide group attached to the nitrogen atom .
The fundamental chemical information for this compound is presented in Table 1.
Table 1: Chemical Identity of N-(2-Bromo-4,5-dimethylphenyl)acetamide
Structural Identifiers
The compound can be uniquely identified using several chemical notation systems that precisely define its molecular structure. These identifiers are essential for researchers when searching databases or referencing the compound in scientific literature .
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
| Standard InChIKey | SUNBHBXAMLHMAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C)Br)NC(=O)C |
| PubChem Compound ID | 890424 |
Common Synonyms
Common synonyms include:
-
2-Bromo-4,5-dimethylacetanilide
-
Acetamide, N-(2-bromo-4,5-dimethylphenyl)-
Physical and Chemical Properties
Physical Properties
N-(2-bromo-4,5-dimethylphenyl)acetamide exhibits distinctive physical characteristics that influence its handling, storage, and applications in chemical research and synthesis. While specific experimental data on physical properties is limited in the search results, general properties can be inferred based on its chemical structure and similar compounds .
The compound typically exists as a solid at room temperature, with physical properties influenced by the presence of the bromine atom, methyl groups, and the acetamide functionality. These structural features contribute to its solubility profile, melting point, and other physical characteristics relevant to its handling and use in laboratory settings.
Chemical Reactivity
The chemical reactivity of N-(2-bromo-4,5-dimethylphenyl)acetamide is largely determined by its functional groups. The bromine at position 2 represents an active site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. The acetamide group can participate in various reactions including hydrolysis, reduction, and other transformations commonly associated with amides.
Synthesis Methods
Synthetic Routes
The primary method for synthesizing N-(2-bromo-4,5-dimethylphenyl)acetamide involves the reaction of 2-bromo-4,5-dimethylaniline with acetic anhydride or acetyl chloride in the presence of a suitable base. This process forms the acetamide group attached to the phenyl ring.
The general reaction can be represented as:
2-bromo-4,5-dimethylaniline + acetic anhydride (or acetyl chloride) → N-(2-bromo-4,5-dimethylphenyl)acetamide
Reaction Conditions
The acetylation reaction typically proceeds under mild conditions, though specific parameters may vary depending on the scale and desired purity of the product. Common reaction conditions include:
-
Temperature: Room temperature to slightly elevated temperatures
-
Solvent: Typically polar aprotic solvents such as dichloromethane, tetrahydrofuran, or pyridine
-
Catalysts: Sometimes acid catalysts are employed to enhance the reaction rate
-
Base: To neutralize acid byproducts, bases such as triethylamine or pyridine may be used
Purification Methods
After synthesis, the compound can be purified using standard techniques including:
-
Recrystallization from appropriate solvents
-
Column chromatography
-
Washing with aqueous solutions to remove impurities
| Hazard Statement | Description | Classification Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Precautionary Measures
The following precautionary statements are recommended when handling N-(2-bromo-4,5-dimethylphenyl)acetamide :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301+P317: IF SWALLOWED: Get medical help
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Applications in Chemical Research
Role as a Chemical Intermediate
The presence of the bromine atom makes this compound particularly valuable as a synthetic intermediate. The bromine functionality provides a reactive site for various transformations including:
-
Cross-coupling reactions (e.g., Suzuki, Negishi, Stille couplings)
-
Metal-halogen exchange reactions
-
Nucleophilic substitution reactions
These transformations enable the elaboration of the molecular framework to produce more complex structures with potential applications in pharmaceuticals, agrochemicals, and other fine chemicals.
Structural Building Block
As a structural building block, N-(2-bromo-4,5-dimethylphenyl)acetamide contributes to the development of compound libraries for drug discovery programs and structure-activity relationship studies. The dimethyl substitution pattern on the phenyl ring provides specific electronic and steric properties that can influence biological activity in derivative compounds.
Recent Research Developments
Related Compounds and Derivatives
While specific recent research on N-(2-bromo-4,5-dimethylphenyl)acetamide itself is limited in the search results, the compound belongs to a broader class of brominated acetanilides that have been studied for various applications. Research on related compounds has focused on areas such as:
-
Development of novel synthetic methodologies
-
Investigation of structure-activity relationships
-
Exploration of potential biological activities
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of N-(2-bromo-4,5-dimethylphenyl)acetamide typically involves various spectroscopic techniques that provide information about its structure and purity. Common analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the acetamide C=O stretching vibration
-
Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
-
UV-Visible Spectroscopy: For electronic transitions and chromophore identification
Chromatographic Methods
Chromatographic techniques commonly used for analysis and purification include:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC), particularly for purity determination
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume